molecular formula C21H30N4O2 B6271279 N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide CAS No. 2305161-83-3

N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6271279
CAS No.: 2305161-83-3
M. Wt: 370.5
InChI Key:
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Description

N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide is a compound that belongs to a class of organic molecules known for its diverse biological activities It features a complex molecular structure that includes a methoxyphenyl group, an imidazole ring, and a pyrrolidine ring

Preparation Methods

The synthesis of N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide involves multiple steps, starting from readily available precursors. A typical synthetic route includes:

  • Formation of the pyrrolidine ring through cyclization reactions.

  • Introduction of the methoxyphenyl group using nucleophilic substitution reactions.

  • Attachment of the imidazole ring via condensation reactions.

  • Final acetamide formation through amidation reactions.

Reaction conditions such as temperature, pressure, and the use of catalysts are critical in each step to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions with agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

  • Substitution: : Halogenation and alkylation reactions can modify specific parts of the molecule, introducing new functional groups.

Common reagents include strong acids, bases, and various organic solvents. Major products from these reactions often involve structural modifications that enhance or alter the compound's biological activity.

Scientific Research Applications

N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules and polymers.

  • Biology: : Studied for its interactions with various biological systems, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.

  • Industry: : Applied in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate biological pathways by binding to active sites, altering enzyme activity, or blocking receptor signaling. These interactions are crucial for its biological efficacy and therapeutic potential.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Similar compounds include:

  • N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}propionamide: : Varies by the acyl group, affecting its pharmacological properties.

  • N-{[(3R,4S)-1-[3-(2-hydroxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide: : The hydroxyphenyl group alters its chemical reactivity and biological interactions.

These comparisons highlight the nuanced differences in structure-activity relationships that make each compound unique.

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Properties

CAS No.

2305161-83-3

Molecular Formula

C21H30N4O2

Molecular Weight

370.5

Purity

90

Origin of Product

United States

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